2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
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Overview
Description
2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, thiophene ring, and indole moiety contributes to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Compounds with similar structures have been reported to inhibit ache and buche . They bind to these enzymes and prevent them from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain .
Biochemical Pathways
The compound likely affects the cholinergic pathway, given its potential inhibitory effects on AChE and BuChE . By inhibiting these enzymes, the compound could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Pharmacokinetics
The design of similar compounds has aimed to improve their pharmacokinetic profile and alter bacterial cell penetrability .
Result of Action
Similar compounds have been reported to increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and could indicate potential anticancer activity .
Action Environment
The design of similar compounds has aimed to improve their pharmacokinetic profile and alter bacterial cell penetrability, which could be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer, antiviral, and antibacterial properties
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiadiazole derivatives: Similar in structure but contain sulfur instead of oxygen in the ring, leading to different chemical properties.
Isoxazole derivatives: Contain an oxygen atom in the ring and are known for their diverse biological activities.
Uniqueness
2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is unique due to its combination of the oxadiazole, thiophene, and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-4-29(5-2)33(31,32)21-10-11-22-23(16-21)25-17-24(26-22)28-14-12-27(13-15-28)20-8-6-19(7-9-20)18(3)30/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZRMYCQMZGGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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